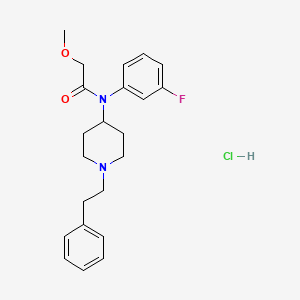![molecular formula C8H14IN3O B12357677 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound known for its unique properties and applications. It is an ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is characterized by its high thermal stability and low volatility, making it suitable for various industrial and scientific applications .
Preparation Methods
The synthesis of 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:
Preparation of 3-methylimidazole: This is achieved by reacting 1-methylimidazole with a methylating agent.
Alkylation: The 3-methylimidazole is then reacted with ethyl iodide to form 1-ethyl-3-methylimidazole.
Carbamoylation: Finally, the 1-ethyl-3-methylimidazole is reacted with methyl isocyanate to produce this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound is used in the study of enzyme kinetics and protein folding.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the stability and activity of enzymes and other proteins, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar compounds to 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide include:
- 1-ethyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium bromide
- 1-ethyl-3-methylimidazolium tetrafluoroborate
Compared to these compounds, this compound exhibits unique properties such as higher thermal stability and specific reactivity patterns, making it particularly useful in specialized applications .
Properties
Molecular Formula |
C8H14IN3O |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
N-ethyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C8H14N3O.HI/c1-4-10(3)8(12)11-6-5-9(2)7-11;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SKPSULAIKIVOJP-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C)C(=O)N1C=C[N+](=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)

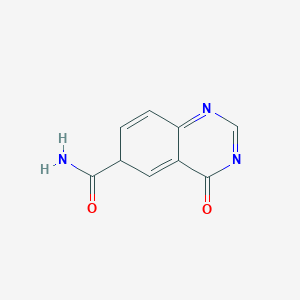
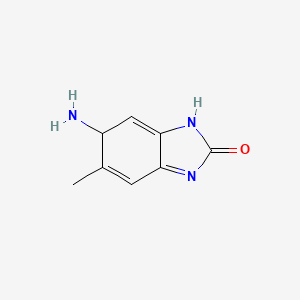
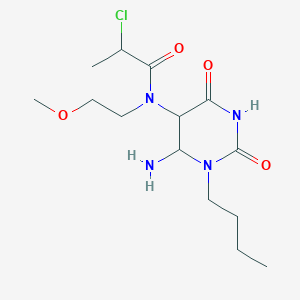
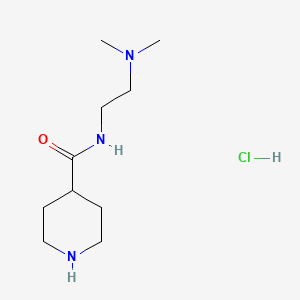

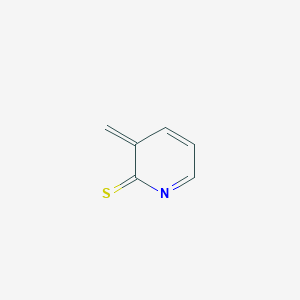
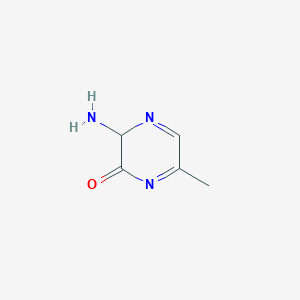
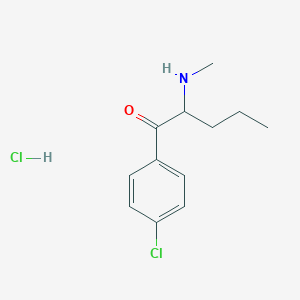
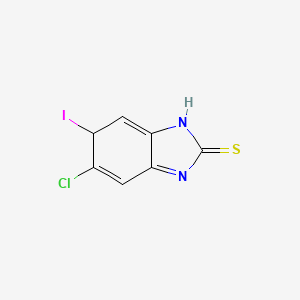
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
